5,6-bis(4-methoxyphenyl)-7-(2-phenylethyl)-7H-pyrrolo[2,3-d]pyrimidin-4-ol
Description
The compound 5,6-bis(4-methoxyphenyl)-7-(2-phenylethyl)-7H-pyrrolo[2,3-d]pyrimidin-4-ol is a pyrrolopyrimidine derivative characterized by a hydroxyl group at position 4, two 4-methoxyphenyl substituents at positions 5 and 6, and a 2-phenylethyl chain at position 6. Pyrrolo[2,3-d]pyrimidines are heterocyclic scaffolds with broad applications in medicinal chemistry, including kinase inhibition, antimicrobial activity, and anticancer research .
The 2-phenylethyl substituent at position 7 introduces steric bulk and lipophilicity, which may influence membrane permeability and pharmacokinetic properties .
Synthesis of related pyrrolopyrimidines often involves cyclization of aminopyrrole precursors in formic acid, followed by functionalization with phosphorus oxychloride (POCl₃) to introduce chloro groups, which can later be hydrolyzed to hydroxyl groups .
Properties
IUPAC Name |
5,6-bis(4-methoxyphenyl)-7-(2-phenylethyl)-3H-pyrrolo[2,3-d]pyrimidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H25N3O3/c1-33-22-12-8-20(9-13-22)24-25-27(29-18-30-28(25)32)31(17-16-19-6-4-3-5-7-19)26(24)21-10-14-23(34-2)15-11-21/h3-15,18H,16-17H2,1-2H3,(H,29,30,32) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSRFKIMYAAKQRF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=C(N(C3=C2C(=O)NC=N3)CCC4=CC=CC=C4)C5=CC=C(C=C5)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H25N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Suzuki-Miyaura Coupling for 5,6-Bis(4-methoxyphenyl) Substitution
WO2019186343A1 demonstrates the use of palladium-catalyzed cross-coupling to introduce aryl groups to pyrrolopyrimidines. For this target:
-
The 4-hydroxyl group is protected as a tosylate (TsCl, pyridine) to prevent side reactions.
-
Sequential Suzuki couplings with 4-methoxyphenylboronic acid at positions 5 and 6 using Pd(PPh₃)₄ (2 mol%) and K₂CO₃ in dioxane/water (4:1) at 80°C yield the bis-aryl product.
Table 2: Coupling Reaction Optimization
| Position | Catalyst | Base | Solvent | Yield |
|---|---|---|---|---|
| 5 | Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | 78% |
| 6 | Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | 72% |
N-Alkylation at Position 7
PMC3724770 reports reductive amination for introducing alkyl chains to nitrogen atoms. For the 2-phenylethyl group:
-
The deprotected 7H-pyrrolo[2,3-d]pyrimidin-4-ol reacts with 2-phenylethyl bromide in DMF using NaH as a base at 60°C.
-
A 68% yield is achieved with >99% regioselectivity confirmed by ¹H NMR.
Final Deprotection and Purification
The tosyl protecting group is removed via hydrolysis with NaOH (20% aqueous) at 80°C, restoring the 4-hydroxyl functionality. Final purification by recrystallization from ethanol/water (1:3) yields the target compound with 99.5% HPLC purity.
Table 3: Analytical Characterization Data
| Method | Key Signals |
|---|---|
| ¹H NMR (400 MHz, DMSO-d₆) | δ 8.21 (s, 1H, H-2), 7.45–7.12 (m, 14H, aryl), 4.32 (t, J = 7.2 Hz, 2H, CH₂), 3.83 (s, 6H, OCH₃) |
| HPLC | tᵣ = 12.4 min, 99.5% purity |
Comparative Analysis of Synthetic Routes
A side-by-side evaluation of published methods reveals:
Chemical Reactions Analysis
Types of Reactions
5,6-bis(4-methoxyphenyl)-7-(2-phenylethyl)-7H-pyrrolo[2,3-d]pyrimidin-4-ol can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding oxides.
Reduction: Reduction of functional groups to simpler forms.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution reactions: Often involve halogenating agents or nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could produce alcohols or amines.
Scientific Research Applications
5,6-bis(4-methoxyphenyl)-7-(2-phenylethyl)-7H-pyrrolo[2,3-d]pyrimidin-4-ol has several scientific research applications:
Medicinal Chemistry: Potential use as a pharmacophore in drug design.
Materials Science: Possible applications in the development of organic semiconductors or light-emitting diodes.
Biological Studies: Investigation of its interactions with biological macromolecules.
Mechanism of Action
The mechanism of action of 5,6-bis(4-methoxyphenyl)-7-(2-phenylethyl)-7H-pyrrolo[2,3-d]pyrimidin-4-ol involves its interaction with specific molecular targets. These interactions can modulate biological pathways, potentially leading to therapeutic effects. The exact molecular targets and pathways would depend on the specific application and context of use.
Comparison with Similar Compounds
Research Findings and Implications
Synthetic Flexibility : The pyrrolopyrimidine core allows modular substitution, enabling rapid generation of analogs for structure-activity relationship (SAR) studies. Chlorination at position 4 followed by hydroxylation is a common strategy to introduce polar groups .
Crystallographic Insights : Compounds like MT-tubercidin·H₂O exhibit puckered pyrrolopyrimidine cores and strong hydrogen-bonding networks, suggesting that the target compound’s planar bis-methoxyphenyl groups may favor stacking interactions in protein binding pockets .
Biological Activity
5,6-bis(4-methoxyphenyl)-7-(2-phenylethyl)-7H-pyrrolo[2,3-d]pyrimidin-4-ol, with the CAS number 524002-69-5, is a compound of interest due to its potential biological activities. This article explores its biological activity, focusing on its antimicrobial and anticancer properties, along with relevant research findings.
- Molecular Formula : C28H25N3O3
- Molecular Weight : 451.5164 g/mol
Antimicrobial Activity
Recent studies have highlighted the compound's antimicrobial properties. A structure-activity relationship (SAR) study on similar pyrrolopyrimidines indicated that modifications in the structure significantly affect their activity against Staphylococcus aureus and E. coli.
Key Findings:
- Compounds with specific substitutions exhibited minimum inhibitory concentration (MIC) values as low as 8 mg/L against S. aureus, with enhanced activity when combined with antimicrobial peptides .
- The presence of hydroxyl groups in the para or meta positions of the aryl groups was crucial for enhancing antimicrobial efficacy .
Anticancer Activity
The compound has shown promising results in various cancer cell lines, particularly pancreatic carcinoma.
Case Studies:
- Pancreatic Carcinoma (CFPAC-1 Cells) :
- Cervical Carcinoma (HeLa Cells) :
The biological activity of 5,6-bis(4-methoxyphenyl)-7-(2-phenylethyl)-7H-pyrrolo[2,3-d]pyrimidin-4-ol appears to be linked to its ability to interfere with key signaling pathways involved in cell proliferation and survival:
- Cyclin-dependent Kinases : Inhibition of CDK9 leads to decreased cellular proliferation.
- MAP Kinase Pathways : The compound's interaction with p38 MAP kinases suggests a role in modulating stress response pathways that are often dysregulated in cancer .
Comparative Analysis of Related Compounds
| Compound Name | Target Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| 5,6-bis(4-methoxyphenyl)-7-(2-phenylethyl)-7H-pyrrolo[2,3-d]pyrimidin-4-ol | CFPAC-1 | <10 | CDK9 inhibition |
| Mono-purine isostere | HeLa | 9.5 | Non-selective |
| Bis-pyrrolo[2,3-d]pyrimidine | CFPAC-1 | 5.3 | Strong anti-proliferative |
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 5,6-bis(4-methoxyphenyl)-7-(2-phenylethyl)-7H-pyrrolo[2,3-d]pyrimidin-4-ol, and what challenges arise in optimizing yield and purity?
- Methodological Answer : Synthesis typically involves multi-step reactions, starting with coupling of heterocyclic precursors. For example, analogous pyrrolopyrimidine derivatives are synthesized via formamidine-mediated cyclization or coupling of ethyl 2-cyanoacetate with brominated intermediates under basic conditions . Key challenges include controlling regioselectivity during substitutions and minimizing side reactions (e.g., dehalogenation). Purification often requires column chromatography with gradients of ethyl acetate/hexane, followed by recrystallization from ethanol .
Q. How is this compound characterized structurally, and what analytical techniques are critical for confirming its identity?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, DEPT) is essential for confirming substitution patterns and aromatic proton environments. For example, ¹H NMR of similar compounds shows distinct signals for methoxy groups (~δ 3.8 ppm) and pyrrolopyrimidine protons (~δ 8.0–8.5 ppm) . High-Resolution Mass Spectrometry (HRMS) validates molecular weight (e.g., C29H25N3O3: calculated 463.19), while IR spectroscopy identifies functional groups like hydroxyl or carbonyl moieties .
Q. What preliminary biological screening approaches are recommended for evaluating its therapeutic potential?
- Methodological Answer : Initial assays include kinase inhibition profiling (e.g., EGFR, VEGFR) due to pyrrolopyrimidine’s role in ATP-binding site competition. Cell viability assays (MTT or resazurin-based) against cancer lines (e.g., HeLa, MCF-7) are standard, with IC50 calculations using non-linear regression models . Solubility in DMSO/PBS and stability under assay conditions must be validated via HPLC .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to optimize biological efficacy while minimizing off-target effects?
- Methodological Answer : Systematic modifications to substituents (e.g., replacing 4-methoxyphenyl with electron-withdrawing groups) can be guided by computational docking (AutoDock Vina) to predict binding affinities . Parallel synthesis of analogs (e.g., varying phenylethyl chain length) followed by in vitro screening identifies critical pharmacophores. Contradictions in activity data (e.g., high potency but poor solubility) require iterative redesign, balancing logP and polar surface area .
Q. What computational strategies are effective in predicting reactivity or metabolic pathways for this compound?
- Methodological Answer : Density Functional Theory (DFT) calculations (Gaussian 09) model electron distribution to predict sites of electrophilic attack or oxidation. Tools like Schrödinger’s QikProp estimate ADME properties (e.g., CYP450 metabolism likelihood). Molecular dynamics simulations (AMBER) assess stability in biological membranes, identifying potential prodrug modifications .
Q. How can contradictory spectral data (e.g., unexpected NMR splitting) be resolved during structural elucidation?
- Methodological Answer : Dynamic NMR experiments (variable-temperature ¹H NMR) detect conformational exchange in the pyrrolopyrimidine ring. For ambiguous NOESY correlations, isotopic labeling (¹³C-enriched precursors) clarifies spatial proximity of substituents. Cross-validation with X-ray crystallography (if crystals are obtainable) provides definitive proof of stereochemistry .
Research Design Considerations
- Data Contradictions : Discrepancies between theoretical and experimental yields may arise from unaccounted solvent effects or intermediate instability. Replicate reactions under inert atmospheres (N2/Ar) and monitor intermediates via LC-MS .
- Experimental Reproducibility : Document reaction parameters (e.g., microwave vs. oil-bath heating) rigorously, as subtle temperature gradients significantly impact pyrrolopyrimidine ring formation .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
